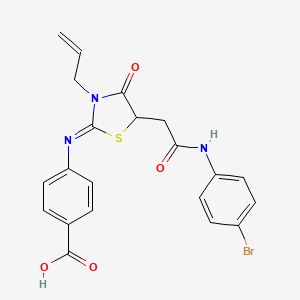

(E)-4-((3-allyl-5-(2-((4-bromophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

Description

(E)-4-((3-allyl-5-(2-((4-bromophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a thiazolidinone derivative featuring a conjugated benzoic acid backbone, a 4-bromophenylamide substituent, and an allyl group. The compound’s structural complexity arises from its E-configuration imine linkage, which stabilizes the planar thiazolidinone ring system. This molecule is synthesized via multi-step reactions involving Schiff base formation, cyclocondensation, and functional group modifications. Its design integrates pharmacophoric elements such as the 4-oxothiazolidinone core (known for antimicrobial and anticancer activity) and the 4-bromophenyl group, which enhances lipophilicity and target binding .

Properties

IUPAC Name |

4-[[5-[2-(4-bromoanilino)-2-oxoethyl]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3O4S/c1-2-11-25-19(27)17(12-18(26)23-15-9-5-14(22)6-10-15)30-21(25)24-16-7-3-13(4-8-16)20(28)29/h2-10,17H,1,11-12H2,(H,23,26)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSCIXLQQPQCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((3-allyl-5-(2-((4-bromophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a complex organic compound featuring a thiazolidinone moiety, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its anticancer, anti-inflammatory, and cholinesterase inhibitory properties, supported by relevant data tables and case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Benzoic acid derivative

- Functional Groups : Thiazolidinone, allyl group, and a bromophenyl moiety

Biological Activity Overview

Research indicates that compounds with thiazolidinone structures exhibit a range of biological activities, including:

- Anticancer Activity

- Anti-inflammatory Effects

- Cholinesterase Inhibition

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Notably:

- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: Anticancer Activity Data

Anti-inflammatory Effects

Thiazolidinones are known for their anti-inflammatory properties. The specific compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

- Mechanism : The compound may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers.

Cholinesterase Inhibition

The compound's potential as a cholinesterase inhibitor is critical for treating neurodegenerative diseases such as Alzheimer's.

- In vitro Studies : The compound demonstrated competitive inhibition against acetylcholinesterase (AChE).

Table 2: Cholinesterase Inhibition Data

Case Studies

- Study on Anticancer Properties : A study by Jiwane et al. demonstrated that thiazolidinone derivatives showed substantial anticancer activity with IC50 values comparable to standard chemotherapeutics like doxorubicin.

- Cholinesterase Inhibition Study : Research indicated that the compound's inhibition of AChE was significant, with an IC50 value of 7.49 µM, suggesting its potential use in Alzheimer's treatment.

Comparison with Similar Compounds

Substituent Variations in Thiazolidinone Derivatives

The compound’s structural analogues differ primarily in substituents on the thiazolidinone ring and aromatic moieties. Key examples include:

Key Observations

- Bioactivity : The allyl and 4-bromophenylamide groups in the target compound confer superior anticancer activity compared to hydrazinyl or methoxycarbonyl analogues .

- Solubility : Phthalimidomethyl and acetic acid substituents enhance aqueous solubility but reduce membrane permeability .

- Metabolic Stability : Methoxycarbonyl groups (e.g., in 4h) improve resistance to hepatic degradation compared to allyl-substituted derivatives .

Pharmacological Profiles

The target compound’s balanced lipophilicity and moderate solubility make it suitable for oral administration, whereas thiadiazole derivatives are more suited for topical applications due to higher solubility .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 4-bromophenyl group is critical for target binding (e.g., kinase inhibition), while the allyl group modulates steric interactions with hydrophobic pockets .

- Limitations : Low solubility remains a challenge; prodrug strategies (e.g., esterification of benzoic acid) are under investigation .

- Patent Landscape: Derivatives with 4-bromophenyl and thiazolidinone motifs are patented for oncology applications (WO2023012105A1, US20240034721A1) .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (E)-4-((3-allyl-5-(2-((4-bromophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid, and how are intermediates characterized?

- Answer : Synthesis typically involves cyclization of hydrazide precursors using reagents like phosphorus oxychloride at elevated temperatures (120°C) to form the thiazolidinone core . Key intermediates (e.g., substituted benzoic acid hydrazides) are characterized via IR spectroscopy (C=O and N-H stretches at ~1650–1700 cm⁻¹ and ~3200 cm⁻¹) and ¹H NMR (allyl protons at δ 5.0–6.0 ppm and aromatic protons from the 4-bromophenyl group at δ 7.2–7.8 ppm). Purity is confirmed via HPLC (≥98%) .

Q. Which spectroscopic methods are essential for confirming the E-configuration of the thiazolidin-2-ylidene moiety?

- Answer : The E-configuration is validated using NOESY NMR to confirm spatial proximity between the allyl group and the benzoic acid substituent. Additionally, UV-Vis spectroscopy (λmax ~300–350 nm for conjugated systems) and X-ray crystallography (if crystals are obtainable) resolve stereochemical ambiguity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when bromophenyl-substituted intermediates exhibit low stability?

- Answer : Low stability in bromophenyl intermediates may arise from electron-withdrawing effects. Strategies include:

- Using protecting groups (e.g., tert-butyl esters) for the benzoic acid moiety to reduce reactivity during coupling .

- Conducting reactions under inert atmospheres (N₂/Ar) and at controlled temperatures (45–60°C) to minimize decomposition .

- Employing Pd-catalyzed cross-coupling for late-stage introduction of the 4-bromophenyl group to avoid prolonged exposure of sensitive intermediates .

Q. What methodologies resolve contradictions in spectral data for E/Z isomer mixtures?

- Answer : Contradictions arise due to dynamic equilibria or overlapping signals. Solutions include:

- Variable-temperature NMR to observe coalescence points for interconverting isomers .

- High-resolution mass spectrometry (HRMS) to distinguish molecular ion peaks of isomers.

- Computational modeling (DFT or MD simulations) to predict thermodynamic stability and isomer ratios .

Q. How can computational studies predict the bioactivity of this compound against enzyme targets?

- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. Key parameters:

- Docking score : ≤−7.0 kcal/mol suggests strong binding.

- ADMET predictions : Use SwissADME to assess solubility (LogP ≤5) and cytochrome P450 interactions .

Experimental validation via enzyme inhibition assays (IC₅₀ values) corroborates computational findings .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

- Answer : Discrepancies may stem from unaccounted solvation effects or impurities. Mitigation steps:

- Experimental LogP : Measure via shake-flask method (octanol/water partition) and compare with computational tools (e.g., ChemAxon).

- Purification : Re-crystallize the compound in ethanol/water mixtures to remove hydrophobic impurities .

- Sensitivity analysis : Adjust computational parameters (e.g., atomic charges) to align with empirical data .

Experimental Design Considerations

Q. What controls are critical when assessing the compound’s cytotoxicity in cell-based assays?

- Answer : Include:

- Positive controls : Doxorubicin or staurosporine for apoptosis induction.

- Solvent controls : DMSO (≤0.1% v/v) to rule out vehicle toxicity.

- Cell viability assays : Use dual methods (MTT and trypan blue exclusion) to confirm results .

Q. How can reaction scalability be improved without compromising stereochemical purity?

- Answer : Use flow chemistry for precise control of residence time and temperature. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.